

# Application Notes and Protocols for JMV 449 Acetate Solutions

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## Compound of Interest

Compound Name: JMV 449 acetate

Cat. No.: B10825024

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## Introduction

**JMV 449 acetate** is a potent and metabolically stable agonist of the neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTSR1). As a peptidomimetic analog of the C-terminal fragment of neurotensin (NT), JMV 449 exhibits prolonged biological activity, making it a valuable tool for investigating the physiological and pathological roles of neurotensin signaling. These application notes provide detailed protocols for the preparation of **JMV 449 acetate** solutions for in vivo injections, along with a summary of its physicochemical properties and an overview of its mechanism of action.

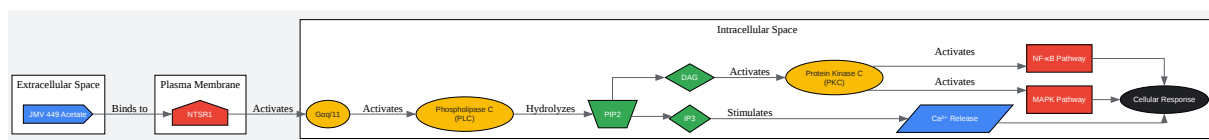
## Physicochemical Properties

**JMV 449 acetate** is a white, lyophilized solid. Its properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>40</sub> H <sub>70</sub> N <sub>8</sub> O <sub>9</sub>
Molecular Weight	807.03 g/mol
Appearance	White lyophilized solid
Solubility	Water: Soluble to 0.80 mg/mL[1] or up to 100 mg/mL (conflicting reports exist)[2]. 20% Acetonitrile with 0.1% Acetic Acid: Soluble to 2 mg/mL[3].
Storage (Solid)	Store at -20°C for up to 24 months[4].
Storage (Stock Solution)	Store in aliquots at -20°C for up to one month[4]. Avoid repeated freeze-thaw cycles.

## Mechanism of Action: NTSR1 Signaling Pathway

JMV 449 acts as an agonist at the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR)[5][6][7]. Upon binding of JMV 449, NTSR1 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11[5]. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which regulate a wide range of cellular processes[8].



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Caption: NTSR1 Signaling Pathway activated by JMV 449.

## Experimental Protocols

### Preparation of JMV 449 Acetate Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

- **JMV 449 acetate** (lyophilized powder)
- Sterile, pyrogen-free water or 20% acetonitrile with 0.1% acetic acid
- Sterile, conical microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes and sterile tips

Procedure:

- Allow the vial of **JMV 449 acetate** to equilibrate to room temperature for at least 30 minutes before opening.
- Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

- Reconstitute the **JMV 449 acetate** by adding the appropriate volume of sterile solvent to achieve a 1 mg/mL concentration. For example, to a vial containing 1 mg of **JMV 449 acetate**, add 1 mL of solvent.
- Vortex the solution gently until the powder is completely dissolved.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month.

## Preparation of JMV 449 Acetate Solution for Intraperitoneal (i.p.) Injection in Mice

This protocol details the preparation of a **JMV 449 acetate** solution for in vivo administration based on a published study.

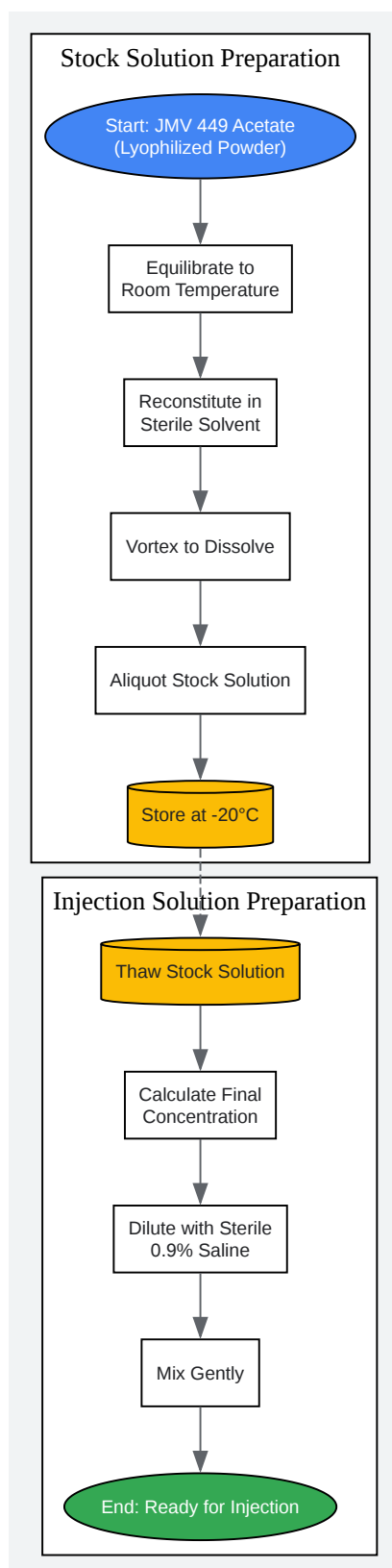
Materials:

- **JMV 449 acetate** stock solution (1 mg/mL)
- Sterile 0.9% (w/v) sodium chloride (saline) solution
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Thaw an aliquot of the **JMV 449 acetate** stock solution at room temperature.
- Calculate the required volume of the stock solution and sterile saline to achieve the desired final concentration for injection. The final volume will depend on the desired dose and the injection volume per animal. A common injection volume for mice is 100 µL.
  - Example Calculation for a 25 nmol/kg dose in a 25 g mouse:
    - Dose in nmol = 25 nmol/kg \* 0.025 kg = 0.625 nmol

- Mass in ng =  $0.625 \text{ nmol} \times 807.03 \text{ g/mol} = 504.4 \text{ ng}$
- Concentration for a 100  $\mu\text{L}$  injection =  $504.4 \text{ ng} / 100 \mu\text{L} = 5.044 \mu\text{g/mL}$
- To prepare 1 mL of this solution from a 1 mg/mL stock:
  - $V_1 = (5.044 \mu\text{g/mL} \times 1 \text{ mL}) / 1000 \mu\text{g/mL} = 0.005044 \text{ mL}$  or 5.044  $\mu\text{L}$  of stock solution.
  - Add 5.044  $\mu\text{L}$  of the 1 mg/mL stock solution to 994.956  $\mu\text{L}$  of sterile 0.9% saline.
- Prepare the injection solution by diluting the stock solution with sterile 0.9% saline in a sterile microcentrifuge tube.
- Mix the solution gently by pipetting up and down.
- The final solution is ready for intraperitoneal injection. It is recommended to use the solution on the same day it is prepared.



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